3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorophenyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the chlorophenyl and methylphenyl groups. This can be achieved using chlorinating agents and methylating agents under controlled conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazolinone core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, methylating agents, thiol reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives, reduced sulfanyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-quinazolin-4-one: Similar structure but lacks the dihydro component.
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the sulfanyl group.
Uniqueness
3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-8-16(9-7-15)14-27-22-24-20-5-3-2-4-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3 |
InChI Key |
JZRJSRDVWHGQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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